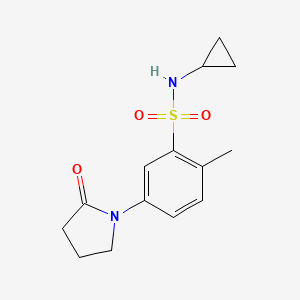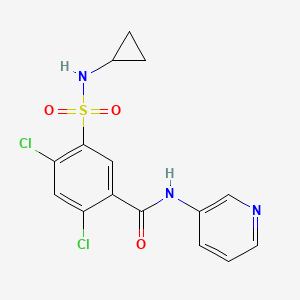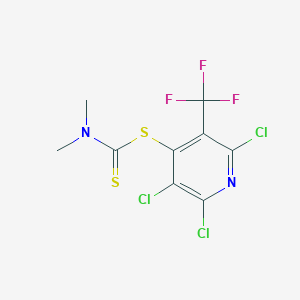![molecular formula C15H10ClF3N4 B11064475 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11064475.png)
4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group and a trifluoromethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenyl azide with 3-(trifluoromethyl)phenylacetylene in the presence of a copper catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding triazole ketones or carboxylic acids.
Reduction: Formation of triazole amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the triazole ring and the trifluoromethyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]methanamine
- 4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]methanone
- N-(4-chlorophenyl)-N’-(4-chloro-3-(trifluoromethyl)phenyl)urea
Uniqueness
4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10ClF3N4 |
|---|---|
Molecular Weight |
338.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
InChI |
InChI=1S/C15H10ClF3N4/c16-11-6-4-9(5-7-11)13-14(20)23(22-21-13)12-3-1-2-10(8-12)15(17,18)19/h1-8H,20H2 |
InChI Key |
XPFYITDDFPVNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(N=N2)C3=CC=C(C=C3)Cl)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11064405.png)
![1-benzyl-2'-(3-chlorophenyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11064411.png)

![14-phenyl-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11064416.png)
![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide](/img/structure/B11064426.png)


![ethyl {3,5-dimethyl-4-[(phenylacetyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11064445.png)
![Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate](/img/structure/B11064447.png)
![6-(Pyrimidin-2-ylthio)tetrazolo[1,5-b]pyridazine](/img/structure/B11064449.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]benzamide](/img/structure/B11064467.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11064479.png)

![N-[4-(cyclohexylcarbamoyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11064484.png)
